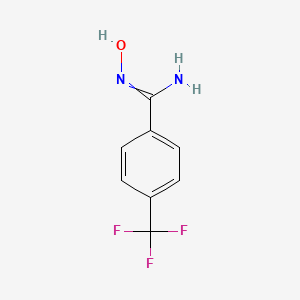

4-(Trifluoromethyl)benzamidoxime

Descripción

Significance of Amidoxime (B1450833) Functional Group in Organic Synthesis

The amidoxime functional group, with the general structure R-C(=NOH)NH₂, is a derivative of an oxime and an amide. wikipedia.org These groups are significant in various fields of chemistry for several reasons.

Synthetic Versatility : Amidoximes are readily synthesized, most commonly through the reaction of nitriles with hydroxylamine (B1172632). nih.gov This straightforward synthesis makes them accessible intermediates. They can participate in further reactions; for instance, they can be converted into 1,2,4-oxadiazoles, which are considered bio-isosteres of amide bonds, offering improved hydrolytic and metabolic stability in drug design. mdpi.com

Coordination Chemistry : The amidoxime group is a powerful chelating agent for a wide range of metal ions. researchgate.netnih.gov The nitrogen and oxygen atoms of the amidoxime moiety can effectively bind to metal centers, making them useful as ligands in coordination chemistry. researchgate.net This property has been exploited for practical applications such as the extraction of trace amounts of metal ions, like uranium, from seawater. wikipedia.orgnih.gov

Bioisosterism and Medicinal Chemistry : In medicinal chemistry, the amidoxime functional group is often used as a bioisostere for the carboxylic acid group. nih.gov This substitution can lead to drug candidates with modified physicochemical properties and biological activities. Furthermore, some amidoxime-containing compounds have been investigated for their ability to act as nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes. nih.govresearchgate.net

Role of Trifluoromethyl Moiety in Modern Medicinal Chemistry and Agrochemicals

The trifluoromethyl (CF₃) group is one of the most important fluorine-containing substituents in the design of modern pharmaceuticals and agrochemicals. mdpi.combohrium.comnih.gov Its incorporation into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.govtaylorandfrancis.com

Enhancement of Physicochemical Properties : The CF₃ group is highly electronegative and lipophilic. mdpi.comnih.gov Introducing it into a drug candidate can increase its lipophilicity, which may improve membrane permeability and absorption. mdpi.com It is also metabolically very stable due to the high strength of the carbon-fluorine bond, which can block metabolic hotspots on a molecule, leading to an increased half-life. mdpi.com

Modulation of Biological Activity : The strong electron-withdrawing nature of the CF₃ group can significantly influence the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its biological target. mdpi.comnih.gov It can enhance binding affinity and selectivity for specific enzymes or receptors. mdpi.com For example, trifluoromethyl groups are present in various enzyme inhibitors, including those targeting serine proteases. nih.gov

Prevalence in Agrochemicals : In the agrochemical industry, a significant percentage of recently developed pesticides contain fluorine, with the trifluoromethyl group being particularly common. nih.govresearchgate.net Its presence can enhance the efficacy and stability of herbicides, insecticides, and fungicides. nih.govresearchgate.net The unique properties conferred by the CF₃ group have made it a key component in the development of highly active and safer agricultural products. nih.govtaylorandfrancis.com

Table 2: Impact of Trifluoromethyl Group on Molecular Properties

| Property Affected | Effect of CF₃ Introduction | Source |

|---|---|---|

| Lipophilicity | Increases, potentially improving membrane permeability | mdpi.com |

| Metabolic Stability | Increases, due to the strong C-F bond | mdpi.comnih.gov |

| Binding Affinity | Can be enhanced through specific interactions | mdpi.com |

| Acidity/Basicity | Can be altered due to strong electron-withdrawing nature | nih.gov |

Overview of Research Trajectories for 4-(Trifluoromethyl)benzamidoxime

The research utility of this compound stems from the combined properties of its constituent functional groups. It is primarily positioned as a valuable intermediate or building block for creating more complex molecules with desired biological activities.

Scaffold for Drug Discovery : Given the prevalence of both trifluoromethyl and amidoxime groups in bioactive compounds, this compound serves as a promising starting point for medicinal chemistry programs. nih.govnih.gov Research can be directed towards synthesizing derivatives that could act as enzyme inhibitors, leveraging the known role of the CF₃ group in targeting active sites. nih.govnih.gov For example, it could be used to create inhibitors for Hedgehog signaling pathways or cholinesterases, areas where trifluoromethyl-containing compounds have shown promise. nih.govnih.gov

Development of Novel Agrochemicals : Following the trends in the agrochemical industry, this compound is a candidate for the synthesis of new pesticides. nih.govresearchgate.net The trifluoromethylphenyl moiety is a common feature in many modern agrochemicals, and the amidoxime group offers a reactive handle to build larger, more complex structures. mdpi.comnih.gov

Materials Science Applications : The strong chelating ability of the amidoxime group suggests potential applications in materials science. nih.gov Polymers functionalized with this moiety could be developed for applications in metal sequestration and environmental remediation.

Currently, this compound is commercially available and primarily utilized as a biochemical for research purposes, particularly in proteomics. scbt.com Its future research trajectories are likely to explore its potential as a precursor to a wide range of biologically active molecules for pharmaceutical and agricultural applications.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7F3N2O |

|---|---|

Peso molecular |

204.15 g/mol |

Nombre IUPAC |

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) |

Clave InChI |

QCVFLUSIBKAKPC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=NO)N)C(F)(F)F |

Pictogramas |

Irritant |

Sinónimos |

4-trifluoromethylbenzamidoxime |

Origen del producto |

United States |

Synthetic Methodologies for 4 Trifluoromethyl Benzamidoxime

Classical Approaches for Amidoxime (B1450833) Synthesis

The most established and widely utilized method for synthesizing amidoximes, including 4-(Trifluoromethyl)benzamidoxime, involves the reaction of a nitrile with hydroxylamine (B1172632). This approach is valued for its directness and generally good yields.

Nitrile Hydroxylamine Condensation Routes for 4-(Trifluoromethyl)benzonitrile (B42179)

The primary classical route to this compound is the condensation reaction between 4-(Trifluoromethyl)benzonitrile and hydroxylamine. researchgate.netrsc.org This reaction is a standard method for converting nitriles to amidoximes. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by proton transfer to form the stable amidoxime. The presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring can influence the reactivity of the nitrile, potentially facilitating the nucleophilic attack by hydroxylamine. However, under certain conditions, particularly in anhydrous methanol, the formation of amide byproducts can occur. rsc.org An alternative, though less direct, route involves converting the nitrile to a thioamide, which then reacts with hydroxylamine to yield the amidoxime, often in high purity. rsc.org

Optimization of Reaction Conditions for this compound Formation

The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Researchers have investigated various parameters to optimize this transformation.

The choice of solvent and the temperature at which the reaction is conducted are critical factors. For instance, the synthesis of related benzamide (B126) derivatives has been optimized by testing various solvents, with DCE (1,2-dichloroethane) proving to be effective in certain cases. researchgate.net Temperature also plays a significant role; for example, in the synthesis of N-Fluoromethylphthalimide, increasing the temperature to 100°C in a pressure tube resulted in higher yields across all tested solvents. researchgate.net Similarly, the hydrolysis of 2-trifluoromethyl benzonitrile (B105546) to the corresponding benzamide was achieved by heating to 100°C. google.com These examples highlight the importance of empirical determination of the optimal solvent and temperature for maximizing the yield of this compound.

Catalysts are often employed to enhance the rate and selectivity of chemical reactions. In the context of nitrile transformations, various catalysts have been explored. For the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, anhydrous ferrous sulfate (B86663) has been shown to be an effective and environmentally friendly catalyst. asianpubs.org In other related syntheses, cobalt catalysts such as Co(OAc)₂·4H₂O and Co(acac)₂·2H₂O have been utilized for C-H activation and annulation reactions to form complex heterocyclic structures. nih.gov While not directly applied to this compound synthesis in the provided context, these examples suggest that transition metal catalysts could potentially play a role in optimizing its formation.

The presence of a base is often crucial in amidoxime synthesis and related reactions. In the cobalt-catalyzed synthesis of isoquinolinones, bases like KOAc, Cs₂CO₃, NaOAc, and K₂CO₃ were tested, with KOAc being part of the optimized conditions. nih.gov For the synthesis of 2-trifluoromethyl benzamide from the corresponding nitrile, sodium hydroxide (B78521) was used as the catalyst. google.com The base can act as a catalyst or a reagent, facilitating deprotonation steps and promoting the desired reaction pathway. The choice of base and its stoichiometry can significantly impact the reaction outcome and yield.

Novel Synthetic Pathways for this compound and its Precursors

Beyond the classical approaches, researchers are continuously exploring novel synthetic strategies to access this compound and its precursors more efficiently or through different chemical transformations. One innovative approach involves the synthesis of 4-imidazolidinones from diamides using ethynyl (B1212043) benziodoxolones, which proceeds through a double Michael-type addition. While this method does not directly yield this compound, it represents a novel route to complex nitrogen-containing heterocycles, and similar strategies could potentially be adapted for the synthesis of amidoxime precursors.

Multicomponent Reactions Incorporating 4-(Trifluoromethyl)phenyl Scaffolds

While direct one-pot multicomponent reactions specifically for the synthesis of this compound are not extensively reported in the literature, the concept of multicomponent reactions (MCRs) offers a promising avenue for the efficient construction of complex molecules from simple starting materials. MCRs are atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.

Although no direct MCR for this compound has been detailed, research into MCRs for other trifluoromethylated compounds is active. For example, one-pot multicomponent reactions have been developed for the synthesis of trifluoromethylated pyrimidine (B1678525) derivatives x-mol.com. These strategies, while not directly applicable, underscore the potential for developing novel MCRs that could incorporate a 4-(trifluoromethyl)phenyl scaffold, a suitable nitrogen source, and a hydroxylamine equivalent to construct the desired amidoxime in a highly efficient manner.

Regioselective Synthesis Strategies

The synthesis of this compound from 4-(trifluoromethyl)benzonitrile and hydroxylamine is an inherently regioselective reaction. The nucleophilic addition of hydroxylamine occurs exclusively at the carbon atom of the nitrile group (C≡N). The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile, leading to the formation of the amidoxime functional group.

The term regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In this specific synthesis, the electronic nature of the nitrile group, with its polarized triple bond, dictates that the nucleophilic attack will happen at the carbon atom, ensuring the formation of the N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide structure. There are no competing reaction sites on the 4-(trifluoromethyl)benzonitrile molecule for the hydroxylamine to attack under these conditions, thus leading to a single primary product with high regioselectivity.

Scalability and Industrial Feasibility of this compound Production

The industrial production of this compound is crucial for its application as an intermediate in the pharmaceutical and agrochemical industries. The scalability of the synthesis from 4-(trifluoromethyl)benzonitrile and hydroxylamine is a key consideration.

A patent for the production of benzamidoximes suggests that the reaction can be carried out in industrial-scale reaction vessels, including those made of stainless steel (SUS) google.com. To ensure stable and high yields, the patent highlights the importance of controlling for the presence of metal ions, such as iron, which can be introduced from the solvent or the reactor itself. The addition of a chelating agent is proposed as a method to mitigate the negative effects of these metal ions, thereby improving the stability and yield of the reaction on an industrial scale. This indicates that with appropriate process controls, the synthesis is amenable to large-scale production google.com.

Furthermore, research on the scale-up of related trifluoromethylated benzonitrile derivatives, such as 4,5-diamino-2-(trifluoromethyl)benzonitrile, demonstrates that efficient and non-chromatographic processes can be developed for multi-hundred gram production researchgate.net. This suggests that the synthetic route to this compound also holds promise for industrial-scale manufacturing with appropriate process optimization.

| Factor | Industrial Consideration |

| Raw Materials | 4-(Trifluoromethyl)benzonitrile and hydroxylamine salts are commercially available. |

| Reaction Vessel | Can be performed in standard industrial reactors, with considerations for material compatibility. |

| Process Control | Control of metal ion contamination is important for yield and stability. |

| Purification | The product can be isolated through crystallization. |

| Yield | High yields are achievable with optimized conditions. |

This interactive table outlines key considerations for the industrial production of this compound.

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Benzamidoxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(Trifluoromethyl)benzamidoxime in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular connectivity and environment can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the amidoxime (B1450833) functional group. The aromatic region typically displays a pattern indicative of a 1,4-disubstituted benzene (B151609) ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons.

The protons on the benzene ring (H2, H3, H5, H6) are expected to appear as two distinct sets of doublets due to their coupling with adjacent protons. The protons ortho to the trifluoromethyl group (H3 and H5) are shifted downfield compared to those ortho to the amidoxime group (H2 and H6). The protons of the amine (-NH₂) and hydroxyl (-OH) groups of the amidoxime moiety typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -CF₃) | ~7.7 | d |

| Aromatic H (ortho to -C(NOH)NH₂) | ~7.5 | d |

| -NH₂ | Variable (broad) | s |

| -OH | Variable (broad) | s |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation of the Aromatic and Amidoxime Carbons

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. nih.gov The spectrum of this compound will show distinct signals for the aromatic carbons, the amidoxime carbon, and the trifluoromethyl carbon.

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon directly attached to the trifluoromethyl group (C4) will also exhibit a quartet structure due to C-F coupling. The other aromatic carbons will appear at chemical shifts influenced by the substituents. The amidoxime carbon (-C(NOH)NH₂) is expected to resonate in the region typical for imine-like carbons. For related compounds, the amidoxime carbon appears around 150 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -C F₃ | ~124 | q |

| Aromatic C -CF₃ (C4) | ~130 | q |

| Aromatic C -H (C3, C5) | ~126 | d |

| Aromatic C -H (C2, C6) | ~128 | d |

| Aromatic C -C(NOH)NH₂ (C1) | ~135 | s |

| -C (NOH)NH₂ | ~150 | s |

Note: Expected values are based on data from public databases and analysis of similar compounds. rsc.org

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. icpms.cz For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal typically appears as a singlet in a proton-decoupled spectrum. The chemical shift of the -CF₃ group is a characteristic feature and is generally found in the region of -60 to -65 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.org This distinct signal confirms the presence and electronic environment of the trifluoromethyl moiety within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within this compound.

Infrared (IR) Spectroscopic Signatures of Key Functional Groups

The IR spectrum of this compound is marked by absorption bands corresponding to its key functional groups. nih.gov The O-H and N-H stretching vibrations of the amidoxime group are expected in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The C=N stretching vibration of the oxime is typically observed around 1640-1690 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. vscht.czmasterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200-3400 (broad) |

| N-H | Stretch | 3300-3500 (medium, broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| C=N (Oxime) | Stretch | 1640-1690 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-F (Trifluoromethyl) | Stretch | 1100-1350 (strong, multiple bands) |

| N-O | Stretch | 930-960 |

Note: Based on general IR correlation tables and data for similar compounds. nist.govnist.gov

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman spectrum for this compound is readily available in the literature, the expected spectrum can be inferred. Raman spectra are particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the aromatic ring are expected to produce strong Raman signals in the 1580-1610 cm⁻¹ region. The symmetric stretching of the C-F bonds in the trifluoromethyl group should also be a prominent feature. The C=N stretching vibration will also be Raman active. This technique is valuable for providing a detailed vibrational fingerprint of the molecule, aiding in its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy, typically to four or more decimal places. ufl.edunih.gov This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. nih.gov For this compound, the theoretically calculated monoisotopic mass provides a benchmark for experimental verification.

The molecular formula of this compound is C₈H₇F₃N₂O. Based on the most abundant isotopes of its constituent elements, the exact mass can be calculated. This precise mass is a critical parameter for the unambiguous identification of the compound in complex mixtures and for the confirmation of its synthesis.

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragments is characteristic of the molecule's structure and can be used for its identification. chemguide.co.uklibretexts.org

While a specific experimental mass spectrum for this compound is not detailed in the provided search results, a probable fragmentation pattern can be inferred based on the known behavior of related functional groups such as benzamides and aromatic compounds. researchgate.netmiamioh.edu

The molecular ion (M⁺) peak would be expected at m/z 204. Key fragmentation pathways would likely involve the cleavage of the bonds within the amidoxime group and the bond connecting it to the phenyl ring.

Loss of Amino (•NH₂) or Hydroxyl (•OH) Radicals: Cleavage within the amidoxime moiety could lead to the loss of •NH₂ (M-16) or •OH (M-17).

Formation of the Benzoyl Cation: A common fragmentation pathway for benzamides involves the loss of the amide group to form a stable resonance-stabilized benzoyl cation ([C₆H₄CF₃CO]⁺) at m/z 173. researchgate.net

Formation of the Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation would result in the formation of the 4-(trifluoromethyl)phenyl cation ([C₆H₄CF₃]⁺) at m/z 145.

Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond could lead to a fragment corresponding to the loss of •CF₃ (M-69).

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and solid-state conformation.

Single Crystal X-ray Diffraction Analysis of Solid-State Conformation

A single-crystal X-ray diffraction study has been performed on this compound, and its structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 820187. nih.gov This analysis provides the most accurate picture of the molecule's conformation in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In trifluoromethyl-substituted compounds, these interactions are a complex interplay of hydrogen bonds, dipole-dipole interactions, and weaker dispersion forces. nih.gov The presence of the trifluoromethyl group introduces the possibility of specific interactions, such as C–H···F contacts, which can influence the crystal packing. mdpi.com

The crystal packing is often stabilized by a combination of strong hydrogen bonds and other weak intermolecular interactions. mdpi.com In related benzamides, π-stacking between aromatic rings is a significant feature, where molecules align to maximize favorable aryl ring interactions. nih.gov

Analysis of Hydrogen Bonding Networks within Crystalline Structures

Hydrogen bonds are the most significant directional intermolecular forces that dictate the supramolecular architecture in the crystals of amide and amidoxime-containing compounds. researchgate.net The amidoxime functional group (–C(=NOH)NH₂) contains both hydrogen bond donors (the N-H and O-H groups) and acceptors (the nitrogen and oxygen atoms).

This dual functionality allows for the formation of robust hydrogen-bonding networks. nih.gov In the crystalline state, amidoximes often form centrosymmetric dimers through strong O–H···N or N–H···O hydrogen bonds. researchgate.net These dimers can then act as building blocks, further connecting into one-, two-, or three-dimensional networks through other hydrogen bonds. Studies on primary amides have shown the formation of characteristic chain and ladder motifs. nih.gov In the crystal structure of this compound, it is expected that the primary amine and the oxime hydroxyl group are extensively involved in a network of intermolecular hydrogen bonds, which are fundamental to the stability of the crystal lattice.

Theoretical and Computational Chemistry of 4 Trifluoromethyl Benzamidoxime

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its thermodynamic stability. Calculations, typically using functionals like B3LYP with basis sets such as 6-31G or higher, predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. rjptonline.org

The geometry of 4-(Trifluoromethyl)benzamidoxime is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing group, affects the electronic distribution within the benzene (B151609) ring. DFT calculations on similar fluorinated benzamides have shown that such substitutions can lead to slight alterations in the ring's bond lengths and angles compared to unsubstituted benzamide (B126). rjptonline.orgnih.gov The amidoxime (B1450833) group (-C(NH₂)NOH) presents a site of potential isomerism (E/Z) around the C=N bond, and DFT calculations can determine the relative stabilities of these isomers. The Z-isomer is generally found to be more stable due to the potential for intramolecular hydrogen bonding.

A potential energy scan can be performed by systematically changing a specific dihedral angle to map the energy landscape and identify the most stable conformer. For instance, rotating the C-C bond connecting the phenyl ring to the amidoxime group would reveal the rotational energy barrier. nih.gov

Table 1: Representative Optimized Geometric Parameters of this compound (Calculated via DFT) Note: These are typical values based on DFT calculations for structurally related molecules. Actual values may vary based on the specific functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-CF₃ | ~1.50 Å |

| C=N (oxime) | ~1.29 Å | |

| N-OH | ~1.40 Å | |

| C-NH₂ | ~1.36 Å | |

| Bond Angles | C-C-N (oxime) | ~118° |

| C=N-O | ~112° | |

| Dihedral Angle | C-C-C=N | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amidoxime group and the π-system of the phenyl ring. The LUMO, conversely, is likely distributed across the aromatic ring and the electron-deficient carbon of the C=N bond, influenced by the strong electron-withdrawing -CF₃ group. This group lowers the energy of both the HOMO and LUMO compared to unsubstituted benzamidoxime (B57231). A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

| Parameter | Description | Typical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (Gap) | Energy difference between LUMO and HOMO | 4.5 to 6.5 eV |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound, distinct regions of charge are visible:

Negative Potential (Red/Yellow): These regions, indicating electron richness, are concentrated around the electronegative oxygen and nitrogen atoms of the amidoxime group. These are the primary sites for electrophilic attack and hydrogen bonding. mdpi.com

Positive Potential (Blue): These electron-deficient areas are located around the hydrogen atoms of the -NH₂ and -OH groups, making them acidic and prone to interaction with nucleophiles. A significant positive potential may also be associated with the carbon of the C=N bond. nih.gov

Neutral/Slightly Positive Potential (Green): The phenyl ring and the highly electronegative fluorine atoms of the -CF₃ group also influence the map, creating a complex potential surface.

Mulliken population analysis provides a quantitative measure of the partial charge on each atom, complementing the qualitative picture from the MEP map. epstem.net

Table 3: Representative Calculated Mulliken Atomic Charges

| Atom/Group | Predicted Partial Charge (a.u.) |

| Oxygen (of -OH) | ~ -0.60 |

| Nitrogen (of -NH₂) | ~ -0.80 |

| Carbon (of C=N) | ~ +0.45 |

| CF₃ Group | Strongly Negative Overall |

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

The synthesis of amidoximes from the corresponding nitriles and hydroxylamine (B1172632) is a fundamental reaction. nih.gov Computational studies have been employed to elucidate the complex mechanism of this transformation, which is still a subject of discussion. rsc.org

The reaction is initiated by the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group. Theoretical modeling can map the entire reaction coordinate, identifying the key transition state for this addition step. The calculations involve optimizing the geometry of the transition state structure and calculating its activation energy (the energy barrier that must be overcome for the reaction to proceed). Studies have explored different pathways, including variations in proton transfer steps and the role of solvents or catalysts in lowering the activation energy. rsc.org By comparing the energy profiles of different potential pathways, computational analysis can predict the most likely mechanism for the formation of the amidoxime product.

This compound is a versatile precursor for synthesizing other molecules, particularly nitrogen-containing heterocycles. Computational chemistry is instrumental in understanding and predicting the outcomes of these derivatization reactions.

One common reaction is the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. DFT calculations can model this process by:

Identifying the likely intermediates, such as N-acylated amidoximes.

Mapping the pathway of the intramolecular nucleophilic attack of the oxime oxygen onto the acyl carbon.

Calculating the energy of the transition state for the cyclization and subsequent dehydration steps.

Furthermore, computational studies can provide insights into reactions involving radical intermediates. For example, the generation of amidyl radicals from amidoxime precursors can be modeled to understand their stability and subsequent reactivity in processes like intramolecular hydroamination. acs.org Frontier molecular orbital analysis of these radical intermediates can help predict the regioselectivity of cyclization reactions. nih.gov These theoretical insights are crucial for designing new synthetic routes and optimizing reaction conditions for creating complex molecules from this compound.

Conformation Analysis and Tautomerism Studies

The three-dimensional structure and the potential for tautomerism are fundamental characteristics of this compound that significantly influence its interactions with biological targets. Computational chemistry provides powerful tools to explore these features at a molecular level.

Energetic Landscape of Amino-oxime Tautomers

Amidoximes, including this compound, can exist in different tautomeric forms, primarily the amino-oxime and the less common imino-hydroxylamine forms. Furthermore, the amino-oxime form can exist as (Z) and (E) stereoisomers. The relative stability of these tautomers is crucial for understanding the compound's reactivity and biological activity.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the tautomerism of amidoximes. bohrium.comspbu.ru For the parent compound, benzamidoxime, DFT calculations at the M06-2X/6-311+G(d,p) level of theory have shown that the (Z)-amidoxime is the most stable tautomer in both the gas phase and in various solvents. bohrium.comspbu.ru

The primary tautomeric and isomeric forms of amidoximes include:

(Z)-amidoxime

(E)-amidoxime

(Z)-aminonitrone (a zwitterionic form)

Iminohydroxylamine

Theoretical studies on benzamidoxime and acetamidoxime (B1239325) indicate that the (Z)-amidoxime form is the most dominant. nih.gov The (Z)-aminonitrone and (E)-amidoxime tautomers are higher in energy. For benzamidoxime, the relative energies of the (Z)-aminonitrone and (E)-amidoxime are approximately 4.5 kcal/mol and 5.4 kcal/mol higher than the (Z)-amidoxime, respectively. nih.gov The iminohydroxylamine isomers are even less energetically favorable. nih.gov

Table 1: Calculated Relative Energies of Benzamidoxime Tautomers This table is based on data for the parent benzamidoxime and serves as an illustrative example.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| (Z)-amidoxime | 0.0 |

| (Z)-aminonitrone | 4.5 |

| (E)-amidoxime | 5.4 |

| Iminohydroxylamine | > 9.8 |

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule, which in turn affects its physicochemical properties and biological activity. In this compound, the potential for intramolecular hydrogen bonding exists between the oxime hydroxyl group (-OH) and the amino group (-NH2).

The formation of an intramolecular hydrogen bond can restrict the rotation around single bonds, leading to a more planar and rigid conformation. This can have implications for the molecule's ability to bind to a receptor, as a more rigid conformation reduces the entropic penalty upon binding. The strength of such a hydrogen bond would depend on the geometry of the molecule and the electronic effects of the substituents. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms, thereby modulating the strength of any intramolecular hydrogen bonds.

While direct studies on the intramolecular hydrogen bonding of this compound are scarce, research on related molecules provides valuable insights. For instance, studies on trifluoromethyl-substituted benzanilides have demonstrated the engagement of the CF3 group in N-H···F-C type hydrogen bonding in non-polar solvents. This suggests that the fluorine atoms of the trifluoromethyl group could also act as hydrogen bond acceptors, potentially influencing the conformational preferences.

Structure-Activity Relationship (SAR) Computational Methodologies for this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in elucidating these relationships for derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a regression or classification model that correlates a set of predictor variables (molecular descriptors) with the response variable (biological activity).

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of derivatives with varying substituents and their corresponding measured biological activities (e.g., IC50 values) are collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development.

While specific QSAR models for this compound derivatives are not publicly available, studies on related structures like benzimidazole (B57391) and benzamidine (B55565) derivatives have successfully employed QSAR to identify key structural features for their biological activities. nih.govacademie-sciences.fr These studies often highlight the importance of descriptors related to lipophilicity, electronic properties, and steric factors in determining the activity of the compounds.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule |

| Geometrical | Molecular surface area, Molecular volume | 3D properties of the molecule |

| Electrostatic | Partial charges, Dipole moment | Describe the electronic distribution |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum mechanical calculations |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

In the context of this compound derivatives, a ligand-based pharmacophore model can be developed when a set of active compounds is known but the structure of the biological target is not. The process involves aligning the active molecules and identifying the common chemical features that are essential for their activity. This model can then be used as a 3D query to screen large compound libraries to identify new potential lead compounds with different chemical scaffolds but the same essential pharmacophoric features.

The key features of a pharmacophore model derived from this compound and its active analogues would likely include:

A hydrogen bond donor (from the -OH or -NH2 group)

A hydrogen bond acceptor (from the oxime oxygen or nitrogen, or the fluorine atoms of the CF3 group)

A hydrophobic/aromatic feature (from the trifluoromethylphenyl ring)

The development of a robust pharmacophore model requires a set of structurally diverse compounds with a significant range of biological activities. The model's quality is assessed by its ability to distinguish between active and inactive compounds. Once validated, the pharmacophore model serves as a valuable tool for virtual screening and the rational design of new, more potent derivatives of this compound.

Chemical Reactivity and Derivatization Strategies for 4 Trifluoromethyl Benzamidoxime

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the construction of heterocyclic systems. The amidoxime (B1450833) functional group within 4-(trifluoromethyl)benzamidoxime provides a reactive center for such transformations, enabling the synthesis of diverse five-membered rings.

Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives via Cyclization Reactions

The most prominent application of this compound in cycloaddition chemistry is its conversion into 1,2,4-oxadiazole derivatives. This heterocyclic core is a recognized bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic properties in drug candidates. researchgate.net

The synthesis of 1,2,4-oxadiazoles from this compound typically involves a [3+2] cycloaddition approach, where the amidoxime provides a three-atom component (N-C-N-O). The general mechanism proceeds via the reaction of the amidoxime with a carbonyl compound, such as a carboxylic acid, acyl chloride, or ester. nih.gov The initial step is the acylation of the amidoxime, forming an O-acylamidoxime intermediate. This intermediate then undergoes a cyclodehydration reaction, often promoted by heat or a dehydrating agent, to form the stable 1,2,4-oxadiazole ring. nih.gov

The 4-(trifluoromethyl)phenyl group is incorporated at the 3-position of the resulting 1,2,4-oxadiazole ring, while the substituent from the acylating agent determines the group at the 5-position. This modular approach allows for the generation of a wide array of derivatives.

The reaction of this compound with various acylating agents has been utilized to create libraries of substituted 1,2,4-oxadiazoles for biological screening. For instance, its use in the synthesis of potential anticancer agents has been documented. nih.gov A notable example is the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole. nih.gov

The versatility of this synthetic strategy is further highlighted by the creation of benzamide (B126) derivatives containing a 1,2,4-oxadiazole linker, which have shown promising fungicidal activities. rsc.orgorganic-chemistry.org

Table 1: Examples of 1,2,4-Oxadiazole Derivatives from this compound

| Product | Reactant | Application/Significance | Reference |

| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | 3-chlorothiophene-2-carbonyl chloride | Potential anticancer agent | nih.gov |

| 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | 2-chloroacetyl chloride (in a multi-step synthesis) | Intermediate for fungicidal compounds | rsc.org |

Formation of Other Heterocyclic Systems (e.g., Thiadiazoles, Triazoles)

While the synthesis of 1,2,4-oxadiazoles from this compound is well-established, its direct conversion to other key heterocyclic systems like thiadiazoles and triazoles is less commonly reported in the literature. However, general synthetic principles for these heterocycles suggest plausible pathways.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. encyclopedia.pubfrontiersin.org A potential, though not explicitly documented, route could involve the reaction of this compound with a thiocarbonyl compound. For example, reaction with an isothiocyanate could theoretically lead to an intermediate that, upon cyclization and elimination of water, forms a 2-amino-1,3,4-thiadiazole (B1665364) derivative. Another general method involves the reaction of acyl hydrazides with a thionating agent like Lawesson's reagent. encyclopedia.pub

Triazoles: The construction of 1,2,4-triazoles can be achieved through various methods, including the reaction of amidrazones with one-carbon sources. nih.gov While not a direct cycloaddition of the amidoxime, this compound could potentially be converted to a corresponding amidrazone, which would then be a viable precursor for 1,2,4-triazole (B32235) synthesis. A multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formyl source has been shown to produce 3-trifluoromethyl-1,2,4-triazoles, highlighting a potential pathway for analogous structures. nih.govfrontiersin.orgwikipedia.org Furthermore, 1,2,3-triazoles are famously synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov Derivatives of this compound could be envisioned to participate in such reactions if appropriately functionalized to contain either an azide or an alkyne moiety.

Rearrangement Reactions

Beyond cycloadditions, this compound can undergo rearrangement reactions, offering alternative synthetic pathways to valuable nitrogen-containing compounds.

Tiemann Rearrangement and Cyanamide Formation

The Tiemann rearrangement is a classic reaction of amidoximes that leads to the formation of ureas or, under dehydrating conditions, cyanamides. When subjected to reagents like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base, the hydroxyl group of the amidoxime is converted into a good leaving group. Subsequent rearrangement and elimination of water lead to the formation of a cyanamide.

While a specific study on the Tiemann rearrangement of this compound was not found, a closely related transformation has been reported, detailing the synthesis of N-(4-Trifluoromethylphenyl)cyanamide from the corresponding benzamidoxime (B57231) precursor. This reaction proceeds via an SO2F2-activated Tiemann rearrangement.

Table 2: Synthesis of N-(4-Trifluoromethylphenyl)cyanamide

| Reactant | Reagents | Product | Yield | Reference |

| This compound | SO2F2, Et3N | N-(4-Trifluoromethylphenyl)cyanamide | 87% | researchgate.net |

This transformation provides an efficient route to N-aryl cyanamides, which are themselves versatile intermediates in organic synthesis, capable of participating in various cycloaddition and nucleophilic addition reactions.

Other Thermally Induced Transformations of this compound

Beyond simple decomposition, this compound can undergo various thermally induced cyclization and rearrangement reactions, often leading to the formation of heterocyclic compounds. These transformations are crucial for the synthesis of more complex molecules with potential biological activity.

One of the most common thermally-driven reactions of amidoximes is their conversion into 1,2,4-oxadiazoles . This typically involves the reaction of the amidoxime with an acylating agent, such as an acid chloride or anhydride, to form an O-acylamidoxime intermediate. Subsequent thermal cyclization, often with the elimination of a water molecule, yields the 1,2,4-oxadiazole ring. For this compound, this provides a direct route to 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazoles, a class of compounds explored for their medicinal properties. The general reaction scheme is as follows:

Reaction of this compound with an acylating agent (R-CO-X) followed by thermal cyclization to form a 3,5-disubstituted-1,2,4-oxadiazole.

Another significant thermal transformation is the synthesis of quinazolines and their derivatives. While this often requires a co-reactant, such as a 2-aminobenzaldehyde (B1207257) or related compound, the amidoxime nitrogen atoms can participate in cyclization reactions under thermal conditions, leading to the formation of the quinazoline (B50416) core. The trifluoromethyl group is often retained in the final structure, influencing its physicochemical and biological properties. nih.gov

Oxidation and Reduction Chemistry

The amidoxime functional group in this compound is susceptible to both oxidation and reduction, leading to a variety of important derivatives.

Oxidative conditions can transform the amidoxime group. The conversion of amidoximes to the corresponding amides has been observed, particularly in biological systems. For instance, the in vivo metabolism of benzamidoxime has been shown to yield benzamide. nih.gov This suggests that this compound could be oxidized to 4-(Trifluoromethyl)benzamide.

Dehydration of the amidoxime group is another important oxidative pathway that leads to the formation of nitriles . This transformation can be achieved using various dehydrating agents. A general and efficient method involves a catalytic Swern oxidation, using oxalyl chloride and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). nih.gov This mild protocol allows for the conversion of a wide range of aldoximes to nitriles in high yields. Applying this to this compound would yield 4-(Trifluoromethyl)benzonitrile (B42179), a key synthetic intermediate.

Table 1: Summary of Oxidation and Reduction Products of this compound

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 4-(Trifluoromethyl)benzamide |

| This compound | Oxidative Dehydration | 4-(Trifluoromethyl)benzonitrile |

| This compound | Reduction | 4-(Trifluoromethyl)benzamidine |

The reduction of the N-hydroxy group of the amidoxime functionality is a key transformation that yields the corresponding amidine . This reaction is of particular interest in medicinal chemistry, where amidoximes are often used as prodrugs of amidines. nih.govtandfonline.com The amidoxime's improved physicochemical properties, such as better membrane permeability, facilitate oral absorption, after which it is reduced in vivo to the biologically active amidine.

The reduction of para-substituted benzamidoximes has been studied in the context of enzymatic reactions, particularly by the mitochondrial amidoxime reducing component (mARC). nih.gov These studies have shown that the electronic properties of the substituent at the para position can influence the rate of reduction. nih.gov For this compound, the strong electron-withdrawing nature of the CF₃ group impacts the electronic environment of the amidoxime moiety, which in turn affects its interaction with the reducing enzymes.

Electrophilic and Nucleophilic Substitutions on Amidoxime and Aromatic Moieties

Substitution reactions can occur on both the amidoxime group and the aromatic ring of this compound.

The amidoxime group itself can act as a nucleophile. The oxygen atom of the hydroxylamino group is a known O-nucleophile and can react with various electrophiles. researchgate.net This reactivity is fundamental to the acylation reactions that lead to the formation of 1,2,4-oxadiazoles. Furthermore, the amidoxime can exhibit bifunctional reactivity, where both the hydroxylamino and the amino groups participate in reactions, especially in the presence of metal catalysts. researchgate.net

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. nih.govyoutube.com This deactivation means that harsher reaction conditions are generally required compared to benzene or activated derivatives. Due to its strong inductive and resonance effects, the -CF₃ group is a meta-director . youtube.com Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are expected to yield the 3-substituted product.

Complexation Chemistry and Coordination with Metal Centers

The amidoxime functional group contains both nitrogen and oxygen donor atoms, making it an excellent ligand for a variety of metal ions. The complexation of benzamidoximes with transition metals and actinides has been a subject of considerable research.

This compound can coordinate to metal centers in several ways. It can act as a neutral ligand or, upon deprotonation of the N-OH group, as an anionic ligand. Coordination can occur through the oximino nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. Alternatively, it can coordinate through the oximino oxygen atom.

Studies on the complexation of benzamidoxime with uranyl(VI) ions have shown that the amidoxime coordinates as an anionic ligand, forming a stable complex. tandfonline.com The strong affinity of the amidoxime group for metal ions is the basis for the use of amidoxime-functionalized polymers in the extraction of metals from aqueous solutions. While specific studies on the coordination chemistry of this compound are not abundant, the principles derived from benzamidoxime and other substituted analogs are applicable. The electron-withdrawing trifluoromethyl group is expected to influence the acidity of the N-OH proton and the electron density on the donor atoms, thereby modulating the stability and structure of the resulting metal complexes. The formation of a dimolybdenum complex with 4-(trifluoromethyl)benzoate highlights the ability of related trifluoromethyl-substituted ligands to form stable metal complexes. nih.gov

Biological Activity and Mechanistic Studies of 4 Trifluoromethyl Benzamidoxime Derivatives

Exploration of Pharmacological Targets

The interaction of 4-(Trifluoromethyl)benzamidoxime and its derivatives with various biological targets has been a subject of ongoing research. These investigations have primarily centered on their effects on enzyme activity and receptor binding, revealing a potential for therapeutic applications.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Modulation

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of antiproliferative and anti-inflammatory agents.

A significant application of this compound has been its use as a fluorogenic reagent in assays designed to measure the activity of Dihydroorotate Dehydrogenase (DHODH). documentsdelivered.comresearchgate.netresearchgate.net This assay is based on the principle that this compound specifically reacts with orotic acid, the product of the DHODH-catalyzed reaction, to generate a fluorescent compound. researchgate.net This method allows for the sensitive and selective detection of DHODH activity in various biological samples, including cultured cells and tissue extracts. documentsdelivered.comresearchgate.netresearchgate.net

The assay involves an initial enzymatic reaction where DHODH converts its substrate, dihydroorotic acid, to orotic acid. Subsequently, the addition of this compound under specific reaction conditions leads to the formation of a fluorescent product, the intensity of which is directly proportional to the DHODH activity. researchgate.net This technique has proven valuable in studying the role of DHODH in different physiological and pathological contexts.

While this compound itself is utilized in assays, research into the inhibitory effects of its derivatives on DHODH is an active area. Kinetic studies are crucial to understanding the mechanism and potency of these potential inhibitors. Although specific kinetic data for a wide range of this compound derivatives are not extensively available in the public domain, the general approach involves determining key parameters such as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

No specific kinetic data for DHODH inhibition by this compound derivatives was found in the search results. The following table is a template for how such data would be presented.

| Derivative | Target Enzyme | IC50 (µM) | Type of Inhibition |

| [Example Derivative A] | [DHODH] | [Value] | [e.g., Competitive] |

| [Example Derivative B] | [DHODH] | [Value] | [e.g., Non-competitive] |

| [Example Derivative C] | [DHODH] | [Value] | [e.g., Uncompetitive] |

Other Enzyme Inhibition Studies

Beyond DHODH, the inhibitory potential of derivatives of the closely related compound, 4-(Trifluoromethyl)benzohydrazide, has been investigated against other enzymes. Hydrazone derivatives of this compound have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the nervous system.

Data in this table is for derivatives of 4-(Trifluoromethyl)benzohydrazide, a related but distinct compound.

| Derivative | Target Enzyme | IC50 (µM) |

| [Example Hydrazone 1] | Acetylcholinesterase (AChE) | [Value] |

| [Example Hydrazone 1] | Butyrylcholinesterase (BChE) | [Value] |

| [Example Hydrazone 2] | Acetylcholinesterase (AChE) | [Value] |

| [Example Hydrazone 2] | Butyrylcholinesterase (BChE) | [Value] |

Receptor Binding Affinity and Ligand-Receptor Interactions

The ability of this compound derivatives to bind to specific receptors is another important aspect of their pharmacological profile. While comprehensive data on a wide range of receptors is not yet available, some studies have explored the interaction of benzamide (B126) derivatives with certain receptor types. For instance, substituted benzamides have been investigated for their activity at EP4 receptors. Additionally, some benzamidoxime (B57231) derivatives have been identified as ligands for the immune checkpoint protein PD-L1, with their binding potency showing pH dependence.

Specific receptor binding data for this compound derivatives is limited. The following table is a template for presenting such data.

| Derivative | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| [Example Derivative D] | [e.g., EP4 Receptor] | [Value] | [e.g., Antagonist] |

| [Example Derivative E] | [e.g., PD-L1] | [Value] | [e.g., Ligand] |

Antimicrobial Potential of Derived Compounds

The search for new antimicrobial agents is a critical area of pharmaceutical research. Compounds containing a trifluoromethyl group have often demonstrated significant biological activity, including antimicrobial effects.

Research has explored the antimicrobial properties of various compounds structurally related to this compound. For example, a patent has described benzamidoxime derivatives with fungicidal activity. Furthermore, studies on 4-trifluoromethyl bithiazoles have revealed their potential as broad-spectrum antimicrobial agents, effective against both viruses and bacteria. nih.gov

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

The following table provides a template for presenting the antimicrobial activity of this compound derivatives. Specific MIC values for a range of derivatives against various microorganisms would be populated here based on experimental data.

| Derivative | Microorganism | MIC (µg/mL) |

| [Example Derivative F] | Staphylococcus aureus | [Value] |

| [Example Derivative F] | Escherichia coli | [Value] |

| [Example Derivative G] | Candida albicans | [Value] |

| [Example Derivative G] | Aspergillus niger | [Value] |

Antibacterial Activity of Oxadiazole and Other Heterocyclic Derivatives

Derivatives of 1,3,4-oxadiazole (B1194373) synthesized from precursors containing a 4-(trifluoromethyl)phenyl moiety have shown notable antibacterial properties. The oxadiazole ring is a bioisostere of amide and ester groups and is recognized for its role in various biological activities. nih.gov Research has indicated that the introduction of a trifluoromethyl group can enhance the antibacterial efficacy of these compounds. mdpi.com

Studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated their potential as antibacterial agents. nih.govresearchgate.net For instance, certain furan-oxadiazole derivatives have shown high activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The presence of electronegative groups, such as the trifluoromethyl group, on the phenyl ring attached to the oxadiazole core is often associated with enhanced antimicrobial activity. nih.gov

In one study, novel 1,3,4-oxadiazole derivatives containing a sulfonate moiety were synthesized and evaluated for their antibacterial activity against plant bacteria. mdpi.com A compound in this series, (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-(trifluoromethyl)benzenesulfonate, demonstrated significant inhibitory rates against Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Test Organism | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-(trifluoromethyl)benzenesulfonate | Xanthomonas oryzae pv. oryzae (Xoo) | 100 | >90 | mdpi.com |

| Furan-Oxadiazole Derivative (F3) | Staphylococcus aureus | 8 | N/A (MIC value) | nih.gov |

| Furan-Oxadiazole Derivative (F3) | Escherichia coli | 16 | N/A (MIC value) | nih.gov |

Antifungal Properties of Benzamidoxime Derivatives, e.g., Fungicidal Applications

Benzamidoxime derivatives have been investigated for their fungicidal properties. google.com The amidoxime (B1450833) functional group serves as a key pharmacophore that can be modified to generate compounds with potent antifungal activity. The introduction of a trifluoromethyl group is a common strategy to enhance the efficacy of antifungal agents. nih.gov

While direct studies on the antifungal properties of this compound are limited, related benzamidine (B55565) derivatives have shown promising results. For example, novel benzamidine derivatives carrying 1,2,3-triazole moieties have been synthesized and tested for their fungicidal activities against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.com Some of these compounds exhibited excellent in vivo efficacy, in some cases superior to the commercial fungicide carbendazim. nih.govmdpi.com

Table 2: In Vivo Antifungal Efficacy of a Benzamidine Derivative

| Compound | Test Organism | Concentration (µg/mL) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Compound 16d (a benzamidine derivative) | Colletotrichum lagenarium | 200 | 90 | nih.govmdpi.com |

Antiviral and Antiparasitic Screening of this compound Analogues

The trifluoromethyl group is a key feature in several antiviral and antiparasitic drugs due to its ability to enhance biological activity. nih.gov Analogues derived from this compound, particularly those containing benzimidazole (B57391) and other heterocyclic rings, have been a focus of research in this area.

In the realm of antiparasitic agents, 2-(trifluoromethyl)benzimidazole (B189241) derivatives have been synthesized and tested against various protozoa and helminths. nih.govscilit.com These compounds have shown significant activity against Giardia lamblia and Entamoeba histolytica, in many cases proving to be more potent than standard drugs like albendazole (B1665689) and metronidazole. nih.gov Interestingly, these compounds did not appear to exert their effect through the inhibition of tubulin polymerization, a common mechanism for benzimidazole anthelmintics. nih.gov

The development of high-throughput screening (HTS) assays has facilitated the discovery of new antiviral compounds. nih.govnih.gov While specific screening of this compound derivatives is not widely reported, the core structure is a prime candidate for such studies, given the known antiviral activity of many fluorine-containing heterocyclic compounds. nih.gov For instance, the benzimidazole scaffold, which can be derived from precursors related to benzamidoximes, is present in antiviral drugs like maribavir. mdpi.com

Anticancer Research Applications of Derived Compounds

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with those derived from this compound showing considerable promise. The presence of the trifluoromethylphenyl moiety is often associated with enhanced cytotoxic activity. nih.gov

Apoptosis Induction Mechanisms by 1,2,4-Oxadiazole (B8745197) Derivatives

A significant breakthrough in anticancer research involving 1,2,4-oxadiazoles was the discovery of 3,5-diarylsubstituted derivatives as potent inducers of apoptosis. nih.gov These compounds, which can be synthesized from benzamidoxime precursors, have been shown to trigger programmed cell death in various cancer cell lines.

For example, certain 1,2,4-oxadiazole derivatives have been reported to induce apoptosis in over 80% of NB4, K562, and MDA-MB-231 cancer cells at concentrations as low as 10-25 µM. nih.gov Flow cytometry analysis has confirmed that these compounds act in a dose-dependent manner to induce apoptosis. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of enzymes like histone deacetylase (HDAC), which plays a crucial role in cell cycle regulation and apoptosis. nih.govnih.gov

Table 3: Apoptosis Induction by 1,2,4-Oxadiazole Derivatives

| Compound | Cell Line | Concentration (µM) | Apoptotic Death (%) | Reference |

|---|---|---|---|---|

| Analog 7a | NB4, K562, MDA-MB-231 | 25 | >80 | nih.gov |

| Analog 7b | NB4, K562, MDA-MB-231 | 10 | >80 | nih.gov |

Cellular Pathway Interferences (e.g., Pyrimidine Biosynthesis)

Derivatives containing the 4-(trifluoromethyl)phenyl group have been found to interfere with critical cellular pathways in cancer cells, leading to their death. One such pathway is pyrimidine biosynthesis. Thiazolo[4,5-d]pyrimidines, which are purine (B94841) antagonists, have been synthesized with a trifluoromethyl group and evaluated for their anticancer activity. nih.gov These compounds are believed to exert their cytotoxic effects by disrupting the synthesis of nucleic acids, which is essential for rapidly proliferating cancer cells.

Another mechanism of interference is the inhibition of tubulin polymerization. Certain benzofuran (B130515) derivatives, which can be structurally related to compounds derived from this compound, have been designed as analogues of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. mdpi.com These compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. mdpi.com

Structure-Activity Relationships for Antineoplastic Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective cytotoxicity.

In the case of 1,2,4-oxadiazole derivatives, the nature and position of substituents on the phenyl rings significantly influence their anticancer activity. nih.gov For instance, the replacement of electron-donating or electron-withdrawing groups with halogen atoms in the phenyl ring has been shown to drastically decrease biological activity in some series. nih.gov

For thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the presence of a chlorine atom at the 7-position of the heterocyclic core, combined with the trifluoromethyl group, resulted in remarkably high activity against various tumor cell lines. nih.gov In contrast, derivatives with an amino group at the same position were found to be inactive. nih.gov

SAR studies on benzofuran derivatives have highlighted that substitutions at the C-2 position are critical for their cytotoxic activity. mdpi.comnih.gov Hybrid molecules that combine the benzofuran scaffold with other heterocyclic rings like oxadiazole have emerged as a promising strategy for developing potent anticancer drugs. mdpi.comnih.gov

Proteomics Research Applications

The field of proteomics, which seeks to understand the entire complement of proteins in a biological system, relies on sophisticated tools to study protein function, interactions, and modifications. Chemical probes, small molecules designed to interact with specific proteins, are indispensable in this endeavor. Among these, derivatives of this compound have been identified as useful biochemicals for proteomics research, providing a foundation for developing targeted probes scbt.com.

Utility as a Biochemical Probe in Protein Studies

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed chemical probes to functionally characterize entire enzyme families within complex proteomes nih.govmdpi.com. These activity-based probes (ABPs) typically consist of a reactive group, or "warhead," that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and identification nih.govmdpi.comnih.gov.

The this compound structure serves as a promising scaffold for the "warhead" component of ABPs. The amidoxime group can act as a reactive center, while the trifluoromethyl group can enhance the probe's reactivity and selectivity towards specific enzyme classes. Although detailed studies on probes built from this specific scaffold are emerging, the principles of ABPP suggest their potential utility in targeting enzyme families such as hydrolases and proteases.

The general mechanism involves the probe mimicking the natural substrate of an enzyme. Upon binding to the active site, the warhead forms a stable, covalent bond with a catalytically active amino acid residue nih.gov. This irreversible labeling event tags the enzyme for subsequent analysis, allowing researchers to profile the active contingent of an enzyme family, rather than just the total protein abundance. This is crucial as many enzymes exist in inactive forms or are regulated by endogenous inhibitors nih.gov.

Derivatization for Labeling and Detection in Proteomics Workflows

To be effective in proteomics, a biochemical probe must be detectable. The this compound scaffold can be chemically modified, or derivatized, to incorporate reporter tags suitable for various proteomics workflows. These tags enable the visualization, enrichment, and identification of the proteins that have been labeled by the probe.

Fluorescent Labeling: One common derivatization strategy is the attachment of a fluorophore, such as fluorescein (B123965) or rhodamine nih.gov. A fluorescently tagged this compound derivative would allow for the direct visualization of target protein activity in cells or tissues using fluorescence microscopy. This can provide valuable information on the subcellular localization and abundance of active enzymes nih.gov.

Biotinylation for Affinity Purification: Another powerful technique involves attaching a biotin (B1667282) tag to the probe scaffold. Biotin's extremely high affinity for streptavidin is exploited to enrich probe-labeled proteins from complex mixtures like cell lysates. The biotinylated proteins are captured on streptavidin-coated beads, non-specifically bound proteins are washed away, and the target proteins are then eluted and identified using mass spectrometry nih.gov.

Click Chemistry: A more advanced and versatile approach involves the incorporation of a "clickable" handle, such as an alkyne or azide (B81097) group, onto the this compound scaffold impactproteomics.comgbiosciences.com. This bioorthogonal chemistry allows for a two-step labeling process nih.gov. First, the smaller, less obtrusive probe reacts with its target protein in a biological system. Then, a reporter tag (e.g., a fluorophore or biotin) containing the complementary clickable group is added, leading to a highly specific and efficient covalent attachment nih.govimpactproteomics.comgbiosciences.com. This method offers flexibility and reduces potential interference from a bulky tag during the initial protein labeling event.

The table below summarizes the potential derivatizations of a this compound-based probe and their applications in proteomics.

| Derivatization Strategy | Reporter Tag | Detection Method | Primary Application |

| Fluorescent Tagging | Fluorescein, Rhodamine, etc. | Fluorescence Microscopy | In-situ visualization of active protein localization. |

| Biotinylation | Biotin | Mass Spectrometry | Enrichment and identification of target proteins from lysates. |

| Click Chemistry Handle | Alkyne or Azide | Fluorescence Microscopy or Mass Spectrometry | Versatile two-step labeling for visualization or identification. |

The development of such derivatized probes from the this compound scaffold holds the potential to expand the toolkit for chemical proteomics, enabling researchers to gain deeper insights into the functional roles of various enzymes in health and disease.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The classical synthesis of amidoximes, including 4-(Trifluoromethyl)benzamidoxime, typically involves the nucleophilic attack of hydroxylamine (B1172632) on the corresponding nitrile (4-trifluoromethylbenzonitrile). nih.govacs.org While effective, this method can have limitations regarding safety, reaction time, and waste generation. Emerging research is focused on developing more sophisticated, efficient, and greener synthetic routes.

Next-generation methodologies are moving towards continuous manufacturing and improved reaction control.

Photocatalysis : Visible-light photoredox catalysis is a rapidly advancing field that enables the construction of complex molecules under exceptionally mild conditions. researchgate.netmdpi.com This technique is particularly powerful for trifluoromethylation reactions, using various CF3 sources to modify organic substrates. nih.govresearchgate.net Future synthetic strategies could leverage photocatalysis to build the 4-(trifluoromethyl)phenyl core or to functionalize the amidoxime (B1450833) moiety in novel ways, offering access to new derivatives that are difficult to obtain through traditional thermal methods. nih.gov

Green Chemistry Approaches : To minimize environmental impact, methods utilizing ultrasonic irradiation for the solvent-free synthesis of amidoximes have been developed, offering high yields in shorter time frames. nih.gov Additionally, one-pot procedures that convert carboxylic acids or amides directly to N-substituted amidoximes are being explored, reducing the number of synthetic steps and purification stages. rsc.org

These advanced synthetic methods promise to make this compound and its derivatives more accessible, enabling broader exploration of their potential.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational models are paving the way for the rational design of new molecules with tailored properties.